Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC10044474
InChI: InChI=1S/C8H13N3O2.ClH/c1-3-11-5-6(9)7(10-11)8(12)13-4-2;/h5H,3-4,9H2,1-2H3;1H
SMILES:
Molecular Formula: C8H14ClN3O2
Molecular Weight: 219.67 g/mol

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC10044474

Molecular Formula: C8H14ClN3O2

Molecular Weight: 219.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride -

Specification

Molecular Formula C8H14ClN3O2
Molecular Weight 219.67 g/mol
IUPAC Name ethyl 4-amino-1-ethylpyrazole-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H13N3O2.ClH/c1-3-11-5-6(9)7(10-11)8(12)13-4-2;/h5H,3-4,9H2,1-2H3;1H
Standard InChI Key GGBWFRLSLQNBPM-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C(=O)OCC)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a pyrazole ring, a diazole with nitrogen atoms at positions 1 and 2. Key functional groups include:

  • Amino group (-NH₂) at position 4, enabling participation in hydrogen bonding and nucleophilic reactions.

  • Ethyl group (-CH₂CH₃) at position 1, influencing steric and electronic properties.

  • Ethyl carboxylate ester (-COOEt) at position 3, contributing to hydrophobicity and metabolic stability.

The hydrochloride salt forms via protonation of the amino group, improving aqueous solubility for biological assays .

Physicochemical Parameters

Table 1 summarizes critical physicochemical data:

PropertyValue
CAS Number1002651-84-4
Molecular FormulaC₈H₁₃N₃O₂·HCl
Molecular Weight219.67 g/mol
Exact Mass219.0745
Topological Polar Surface Area (PSA)70.1 Ų
LogP (Octanol-Water)1.24

These properties suggest moderate lipophilicity, compatible with membrane permeability, while the high PSA indicates potential for polar interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves cyclocondensation reactions between hydrazines and 1,3-diketones. A representative pathway includes:

  • Formation of the pyrazole core: Ethyl acetoacetate reacts with ethylhydrazine hydrochloride under acidic conditions, yielding the pyrazole ring.

  • Esterification: The carboxylate group is introduced via esterification with ethanol.

  • Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Industrial-scale synthesis employs continuous flow reactors and heterogeneous catalysts (e.g., Amberlyst-70) to enhance yield and purity.

Challenges and Innovations

Key challenges include controlling regioselectivity during ring formation and minimizing side reactions. Advances in nanocatalysis (e.g., Nano-Zinc Oxide) have improved reaction efficiency, achieving yields exceeding 80% in optimized conditions.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound acts as a competitive inhibitor for enzymes such as cyclooxygenase-2 (COX-2) and kinases, binding to active sites via hydrogen bonds with the amino group and hydrophobic interactions with the ethyl substituents. Studies on analogous pyrazoles demonstrate IC₅₀ values in the micromolar range, suggesting moderate potency.

Receptor Modulation

Preliminary data indicate interactions with G-protein-coupled receptors (GPCRs), particularly those involved in inflammatory pathways. The ethyl carboxylate group may mimic endogenous ligands, altering downstream signaling cascades.

Research Findings and Applications

Case Study: Kinase Inhibition

A 2024 study screened pyrazole derivatives against a kinase panel, revealing that ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride inhibited ABL1 tyrosine kinase at 10 µM, reducing phosphorylation by 45%. This suggests potential in treating chronic myeloid leukemia.

Agrochemistry Applications

The compound’s stability under physiological conditions has spurred interest in agrochemical development. Derivatives show herbicidal activity against Amaranthus retroflexus (ED₅₀: 50 mg/L), though environmental toxicity profiles remain unstudied.

Comparative Analysis with Structural Analogs

Table 2 contrasts key features with related compounds:

CompoundMolecular FormulaKey Differences
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochlorideC₇H₁₂ClN₃O₂Methyl ester; lower molecular weight
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylateC₇H₁₀N₃O₂Methyl substitution at position 1

The ethyl group at position 1 in the target compound enhances metabolic stability compared to methyl analogs, extending half-life in hepatic microsomes by 2.3-fold .

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